molecular formula C5HF3N2O2 B1403181 2,3,6-Trifluoro-5-nitropyridine CAS No. 905587-08-8

2,3,6-Trifluoro-5-nitropyridine

Cat. No.: B1403181
CAS No.: 905587-08-8
M. Wt: 178.07 g/mol
InChI Key: MMDPSCYWIADBPM-UHFFFAOYSA-N
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Scientific Research Applications

Structural Analysis and Conformational Studies Studies on derivatives of nitropyridines, like 3,5-difluoro-4-nitropyridine N-oxide, reveal insights into molecular structure and conformation. For example, these derivatives demonstrate varying conformational stabilities and intermolecular interactions, which can be critical in understanding the compound's behavior in different conditions (Batsanov, 2000). Similarly, compounds like 2-hydroxy-4-methyl-3-nitropyridine undergo comprehensive vibrational analysis and theoretical simulations to assess molecular stability, bond strength, and electron density distributions (Balachandran, Janaki, & Lakshmi, 2012).

Chemical Reactions and Synthesis Processes The chemical behavior of halopyridines, including 2,3,6-trifluoro-5-nitropyridine, is significant in nucleophilic substitution reactions. These reactions are pivotal in synthesizing various chemical compounds and exploring regiocontrol in halopyridines (Schlosser, Rausis, & Bobbio, 2005). Additionally, the synthesis of 2′-deoxyuridine derivatives containing substituted phenoxy groups, which involves 2,3,6-trifluoro-5-hydroxy-4-nitrophenoxy, highlights the compound's role in creating potential dUTP analogues (Marriott, Aherne, Hardcastle, & Jarman, 2001).

Materials Science and Nanotechnology In materials science, the unique properties of this compound derivatives contribute to the development of advanced materials. For instance, studies on molecular diodes demonstrate how charge-induced conformational changes in molecules like 3-nitro-2-(3'-nitro-2'-ethynylpyridine)-5-thiopyridine can be harnessed for memory devices or nano-actuators (Derosa, Guda, & Seminario, 2003). Moreover, the synthesis of ternary erbium(III) complexes using derivatives of nitropyridines and investigating their photoluminescence and electroluminescence properties open pathways for developing solution-processed organic light-emitting diodes (OLEDs) (Martín‐Ramos et al., 2014).

Molecular Electronics The study of molecular diodes featuring compounds like 3-nitro-2-(3'-nitro-2'-ethynylpyridine)-5-thiopyridine showcases the potential of this compound in the realm of molecular electronics. The research demonstrates charge-induced conformational switching and rectifying behavior, indicating the use of such molecules in memory devices and nano-actuators (Derosa et al., 2003).

Future Directions

The future directions for the use of 2,3,6-Trifluoro-5-nitropyridine in chemical synthesis are promising. Its potential applications in the synthesis of anticancer drugs and other pharmaceuticals highlight its importance in the field of medicinal chemistry .

Biochemical Analysis

Biochemical Properties

2,3,6-Trifluoro-5-nitropyridine plays a significant role in biochemical reactions due to its electron-withdrawing fluorine atoms and nitro group. These functional groups influence the compound’s reactivity and interactions with various biomolecules. In biochemical reactions, this compound can interact with enzymes, proteins, and other biomolecules through nucleophilic substitution and electrophilic aromatic substitution reactions. The compound’s interactions with enzymes such as cytochrome P450 and glutathione S-transferase can lead to the formation of reactive intermediates, which may further interact with cellular components .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. The compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to affect the mitogen-activated protein kinase (MAPK) signaling pathway, leading to altered gene expression and cellular responses . Additionally, the compound’s impact on cellular metabolism can result in changes in energy production and utilization, affecting overall cell viability and function.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. The compound can bind to specific enzymes and proteins, leading to enzyme inhibition or activation. For example, this compound can inhibit the activity of cytochrome P450 enzymes, resulting in altered drug metabolism and detoxification processes . Furthermore, the compound’s ability to induce changes in gene expression can be attributed to its interactions with transcription factors and regulatory proteins, ultimately influencing cellular function and behavior.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time due to its stability, degradation, and long-term impact on cellular function. The compound’s stability in different experimental conditions is crucial for its consistent effects on biochemical and cellular processes. Studies have shown that this compound can undergo degradation over time, leading to the formation of degradation products that may have distinct biological activities . Long-term exposure to the compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular function, including changes in cell proliferation and apoptosis.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent, with varying outcomes observed at different dosages. At low doses, the compound may exhibit minimal toxicity and exert specific biochemical effects, such as enzyme modulation and gene expression changes. At higher doses, this compound can induce toxic or adverse effects, including hepatotoxicity, nephrotoxicity, and oxidative stress . Threshold effects have been observed, where a certain dosage level triggers significant biological responses, highlighting the importance of dose optimization in experimental studies.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation processes . Enzymes such as cytochrome P450 and glutathione S-transferase play a crucial role in the metabolism of this compound, leading to the formation of metabolites that may have distinct biological activities. The compound’s impact on metabolic flux and metabolite levels can influence overall cellular metabolism and function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by transporters such as ATP-binding cassette (ABC) transporters and solute carrier (SLC) transporters . Once inside the cells, this compound can bind to intracellular proteins, influencing its localization and accumulation. The compound’s distribution within tissues can affect its overall biological activity and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound can localize to the cytoplasm, nucleus, mitochondria, or other organelles, depending on its interactions with cellular components . The subcellular localization of this compound can influence its activity and function, as different cellular compartments provide distinct microenvironments that affect the compound’s reactivity and interactions with biomolecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,6-Trifluoro-5-nitropyridine typically involves the nitration of 2,3,6-trifluoropyridine. One common method is the reaction of 2,3,6-trifluoropyridine with a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid under controlled conditions . The reaction is usually carried out at low temperatures to prevent over-nitration and to ensure high yield and purity of the product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters such as temperature, concentration of reagents, and reaction time to optimize yield and minimize by-products

Properties

IUPAC Name

2,3,6-trifluoro-5-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5HF3N2O2/c6-2-1-3(10(11)12)5(8)9-4(2)7/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMDPSCYWIADBPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=C1F)F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5HF3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70737290
Record name 2,3,6-Trifluoro-5-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70737290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

905587-08-8
Record name 2,3,6-Trifluoro-5-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70737290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,6-trifluoro-5-nitropyridine
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Synthesis routes and methods I

Procedure details

To a 3-neck, round-bottomed flask was added 2,3,6-trifluoropyridine (25 g, 0.19 mol) followed by the addition of red fuming nitric acid (210 mL, 4.7 mol). Sulfuric acid (150 mL, 2.8 mol) was added to this mixture slowly via an addition funnel, maintaining internal temperature below 40° C. The resulting solution was heated to 60° C. for 30 minutes and allowed to cool to room temperature after heating. This solution was then further cooled in an ice-water bath and inversely quenched into a 2-L Erlenmeyer flask containing a mixture of ice and water (700 mL, 1:1 ratio). The quenched solution was then transferred to a 2-L separatory funnel and partitioned with hexanes (600 mL). The aqueous layer was subsequently washed with hexanes (600 mL) and methylene chloride (600 mL). The combined organic layers were then dried over Na2SO4, filtered, and concentrated to provide the title compound as a light yellow liquid (19.2 g, 57% yield).
Quantity
25 g
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reactant
Reaction Step One
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210 mL
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reactant
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150 mL
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reactant
Reaction Step Three
Yield
57%

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

To neat 2,3,6-trifluoropyridine (12.0 g, 90 mmol) was slowly added fuming HNO3 (142 g, 2254 mmol) and H2SO4 (133 g, 1353 mmol) slow enough to keep the internal temperature below 40° C. Upon completion of the addition, the resulting solution was heated to 60° C. for 30 minutes, and then cooled to 0° C. Ice water (2 L) was then added, and the reaction mixture was extracted with hexanes (2×300 ml) and then DCM (1×300 ml). The combined organic fractions were dried over Na2SO4, filtered, and concentrated to give the title compound (8.1 g, 50%), which was used without further purification.
Quantity
12 g
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reactant
Reaction Step One
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142 g
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Reaction Step Two
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Quantity
133 g
Type
reactant
Reaction Step Three
[Compound]
Name
Ice water
Quantity
2 L
Type
reactant
Reaction Step Four
Yield
50%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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